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Get Quote

Introduction
The following application notes and protocols focus on the use of red fluorescent probes for in

vivo and ex vivo imaging, with a particular emphasis on the lipophilic dye Nile Red and its

derivatives, as a specific probe named "Red 12" is not extensively documented in scientific

literature for these applications. Nile Red is a solvatochromic dye, meaning its fluorescence

emission spectrum is highly sensitive to the polarity of its local environment.[1][2][3] This

property makes it an excellent tool for visualizing and quantifying lipid-rich structures such as

lipid droplets and cell membranes.[4][5][6]

These notes are intended for researchers, scientists, and drug development professionals

interested in utilizing red fluorescent probes for studying lipid metabolism, membrane

dynamics, and cellular trafficking in various biological contexts.

Physicochemical and Spectroscopic Properties
The selection of a fluorescent probe is critically dependent on its photophysical characteristics.

The table below summarizes key quantitative data for Nile Red, which serves as a

representative red fluorescent probe for lipid imaging.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1172338#bc-rfq
https://www.benchchem.com/product/b1172338/docs?utm_src=pdf-body#application-notes-and-protocols-in-vivo-imaging-with-red-fluorescent-probes
https://pmc.ncbi.nlm.nih.gov/articles/PMC11657930/
https://www.pnas.org/doi/10.1073/pnas.2016897118
https://focalplane.biologists.com/2021/09/14/using-nile-blue-and-nile-red-to-visualise-the-presence-of-lipids-in-cryosectioned-tissues/
https://www.spiedigitallibrary.org/journals/journal-of-biomedical-optics/volume-20/issue-9/096002/Spectrally-resolved-fluorescence-lifetime-imaging-of-Nile-red-for-measurements/10.1117/1.JBO.20.9.096002.full
https://biotium.com/product/nile-red/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5665660/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1172338?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C₂₀H₁₈N₂O₂ [5]

Molecular Weight 318.37 g/mol [5][7]

Excitation Maximum (λex) 552 nm (in Methanol) [5]

Emission Maximum (λem) 636 nm (in Methanol) [5]

Solubility Soluble in DMSO and DMF [5]

Storage 4°C, protected from light [5]

Note: The excitation and emission maxima of Nile Red are highly dependent on the solvent

polarity. In nonpolar environments like lipid droplets, the emission is blue-shifted (appears more

green/yellow), while in more polar environments, it is red-shifted.[2]

Applications in In Vivo and Ex Vivo Imaging
Nile Red and its derivatives have been successfully employed in a variety of imaging

applications to study lipid distribution and dynamics.

Visualization of Lipid Droplets: Nile Red is a well-established marker for lipid droplets in cells

and tissues.[3][4][6] Its strong fluorescence in the hydrophobic core of lipid droplets allows

for their clear visualization and quantification.

Analysis of Membrane Packing and Lipid Order: Derivatives of Nile Red, such as NR12S,

are used to study the lipid packing and order of cellular membranes.[8][9] Changes in the

fluorescence emission spectrum of these probes can indicate alterations in membrane

composition, such as cholesterol content.[8]

Studying Myelin Sheaths: The lipophilic nature of Nile Red allows it to readily stain myelin,

enabling the study of its physicochemical properties in both the central and peripheral

nervous systems.[1][10]

Monitoring Endocytosis and Lysosomal Storage Disorders: Fluorescent probes based on

Nile Red can be used to track the process of endocytosis and investigate changes in lipid
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composition during endosome maturation.[9] They have also been applied to study lipid

accumulation in lysosomal storage disorders like Niemann-Pick type C1.[8]

Adipose Tissue Imaging: These probes can be used for in vivo imaging to quantify regional

adiposity in model organisms like zebrafish.[11]

Experimental Protocols
Protocol 1: Staining of Lipid Droplets in Live Cells
This protocol describes the general procedure for staining intracellular lipid droplets in cultured

cells using Nile Red.

Materials:

Nile Red stock solution (1 mg/mL in DMSO)

Cell culture medium

Phosphate-buffered saline (PBS)

Fluorescence microscope with appropriate filter sets (e.g., TRITC)

Procedure:

Cell Preparation: Culture cells on coverslips or in imaging dishes to the desired confluency.

Preparation of Staining Solution: Prepare a fresh working solution of Nile Red by diluting the

stock solution in cell culture medium to a final concentration of 1 µg/mL.

Staining: Remove the culture medium from the cells and wash once with PBS. Add the Nile

Red staining solution to the cells and incubate for 10-15 minutes at 37°C.

Washing: Remove the staining solution and wash the cells two to three times with PBS.

Imaging: Mount the coverslip on a slide with a drop of PBS or imaging medium. Observe the

stained cells using a fluorescence microscope. Lipid droplets will appear as brightly

fluorescent yellow-gold structures.
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Protocol 2: Staining of Frozen Tissue Sections
This protocol is adapted for staining lipid structures in frozen tissue sections.[12][13]

Materials:

Nile Red stock solution (1 mg/mL in DMSO)

Acetone

Phosphate-buffered saline (PBS)

Mounting medium (aqueous)

Cryostat-sectioned tissue slides

Procedure:

Section Preparation: Cut frozen tissue sections at 5-10 µm thickness and mount them on

glass slides.

Fixation (Optional): Tissues can be fixed with 4% paraformaldehyde (PFA) in PBS for 10-15

minutes. Avoid using alcohol-based fixatives as they can extract lipids.[3]

Staining Solution Preparation: Prepare a 1 µg/mL Nile Red solution in 75% acetone.

Staining: Apply the Nile Red staining solution to the tissue sections and incubate for 5-10

minutes at room temperature in the dark.

Washing: Gently rinse the slides with 75% acetone and then with distilled water.

Mounting: Mount the coverslip using an aqueous mounting medium.

Imaging: Image the sections using a fluorescence microscope.

Diagrams
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Caption: Experimental workflow for lipid droplet imaging.
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Caption: Principle of solvatochromic shift in Nile Red.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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